4-Allyl-5-methyl-2-phenyl-oxazole

MAO-B inhibition oxazole derivatives enzyme assay

Procure 4-Allyl-5-methyl-2-phenyl-oxazole as a differentiated oxazole building block. Its 4-allyl substituent enables hydroboration, epoxidation, and cross-metathesis derivatization, while the XLogP of 3.5 and TPSA of 26 Ų favor blood-brain barrier penetration. With an IC50 of 1900 nM against MAO-B, it serves as a starting point for CNS-targeted inhibitors or as a baseline comparator in tyrosinase assays. Relevant to patent space WO-2018122550-A1 and US20030055265. Ensure you receive verified ≥97% purity for reproducible research.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B1639700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-5-methyl-2-phenyl-oxazole
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CC=C
InChIInChI=1S/C13H13NO/c1-3-7-12-10(2)15-13(14-12)11-8-5-4-6-9-11/h3-6,8-9H,1,7H2,2H3
InChIKeyFNIFVUOVNBTWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyl-5-methyl-2-phenyl-oxazole (CAS 331746-96-4) Procurement-Grade Compound Overview for Research Applications


4-Allyl-5-methyl-2-phenyl-oxazole (CAS 331746-96-4) is a heterocyclic oxazole derivative with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1]. The compound features a 1,3-oxazole core substituted with a phenyl group at the 2-position, a methyl group at the 5-position, and an allyl group at the 4-position, endowing it with a distinct substitution pattern [1]. Its calculated physicochemical properties include an XLogP3-AA of 3.5 and a topological polar surface area (TPSA) of 26 Ų [1]. These characteristics position it as a moderately lipophilic small molecule suitable for further derivatization or biological evaluation in research settings [2].

Why 4-Allyl-5-methyl-2-phenyl-oxazole Cannot Be Casually Substituted with Other Oxazole Analogs


Oxazole derivatives exhibit structure-dependent biological activity profiles; substituting the 4-position with different functional groups alters physicochemical properties, target engagement, and synthetic utility [1]. 4-Allyl-5-methyl-2-phenyl-oxazole demonstrates a unique combination of a moderately high XLogP of 3.5 and low TPSA of 26 Ų [2], which distinguishes it from more polar analogs like 4-chloromethyl-5-methyl-2-phenyl-oxazole (LogP 2.8, TPSA 26 Ų) and from the less substituted 5-methyl-2-phenyloxazole (LogP 2.9, TPSA 26 Ų) . In enzyme inhibition assays, the allyl substituent influences binding affinity; for instance, it yields an IC50 of 1900 nM against MAO-B [3], whereas simple 5-methyl-2-phenyloxazole shows no reported activity against this target. These quantifiable differences underscore that generic substitution among oxazole derivatives is not scientifically sound without direct comparative data.

Quantitative Comparative Evidence for 4-Allyl-5-methyl-2-phenyl-oxazole in Scientific Selection


MAO-B Enzyme Inhibition: Allyl-Substituted Oxazole vs. Unsubstituted and Carboxamide Analogs

4-Allyl-5-methyl-2-phenyl-oxazole inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1900 nM in a cell-free assay [1]. In contrast, the unsubstituted 5-methyl-2-phenyloxazole shows no reported MAO-B inhibitory activity, and the more potent 2-phenyl-oxazole-4-carboxamide derivative (Compound 1k) achieves an EC50 of 270 nM and GI50 of 229 nM in human colorectal DLD-1 cells [2]. This demonstrates that the allyl group at the 4-position confers measurable, albeit moderate, MAO-B inhibitory activity that is absent in the unsubstituted analog but inferior to the carboxamide-modified derivative.

MAO-B inhibition oxazole derivatives enzyme assay

Tyrosinase Inhibition: Allyl-Substituted Oxazole vs. Other 4-Substituted Analogs

4-Allyl-5-methyl-2-phenyl-oxazole exhibits weak inhibition of mushroom tyrosinase (polyphenol oxidase 2) with an IC50 of 520,000 nM [1]. This activity is markedly lower than that of certain 4-substituted phenyl-oxazole derivatives; for example, a 4-(3-bromo-propyl)-5-methyl-2-phenyl-oxazole analog shows no reported tyrosinase activity, while 2-phenyl-oxazole-4-carboxamide derivatives demonstrate potent anticancer activity (EC50 270 nM) but via a different mechanism (apoptosis induction) [2].

tyrosinase inhibition oxazole derivatives enzyme assay

Lipophilicity and Membrane Permeability: Allyl-Substituted vs. Chloromethyl-Substituted and Unsubstituted Oxazoles

4-Allyl-5-methyl-2-phenyl-oxazole has a calculated XLogP of 3.5 and a topological polar surface area (TPSA) of 26 Ų [1]. In comparison, 4-chloromethyl-5-methyl-2-phenyl-oxazole has a lower LogP of approximately 2.8 , and the unsubstituted 5-methyl-2-phenyloxazole has a LogP of 2.9 . The higher lipophilicity of the allyl-substituted compound (ΔLogP +0.6 to +0.7) suggests improved passive membrane permeability, which may influence cellular uptake and oral bioavailability in downstream applications.

lipophilicity LogP oxazole derivatives physicochemical properties

Synthetic Versatility: Allyl Group as a Handle for Further Derivatization vs. Chloromethyl and Unsubstituted Analogs

The allyl group at the 4-position of 4-allyl-5-methyl-2-phenyl-oxazole provides a versatile synthetic handle for further transformations, including hydroboration, epoxidation, and cross-metathesis, enabling the generation of diverse libraries [1]. In contrast, the unsubstituted 5-methyl-2-phenyloxazole lacks a functionalizable group at the 4-position, limiting its utility as a building block . The 4-chloromethyl analog (CAS 103788-61-0) also serves as a synthetic intermediate but is restricted primarily to nucleophilic substitution reactions . The allyl group thus offers a broader reaction scope, including radical and transition metal-catalyzed processes, which is advantageous in medicinal chemistry optimization campaigns.

oxazole synthesis allyl functionalization heterocyclic chemistry

Patent Relevance: Allyl-Substituted Oxazole as a Key Intermediate in PPAR Agonist and Anticancer Patents

4-Allyl-5-methyl-2-phenyl-oxazole is structurally related to oxazole derivatives claimed in patents for therapeutic applications. For instance, WO-2018122550-A1 describes oxazole derivatives for use in cancer treatment, highlighting the importance of the 4-position substitution . Similarly, patents such as US20030055265 and WO2002060893 disclose 4-substituted oxazoles as PPARα and PPARγ agonists for diabetes treatment, where the 4-allyl motif may serve as a precursor to the claimed compounds [1]. In contrast, the unsubstituted 5-methyl-2-phenyloxazole is not featured as a key intermediate in these patent families, underscoring the value of the 4-substituent in generating patentable chemical matter.

oxazole patents PPAR agonists anticancer agents pharmaceutical intermediates

Optimal Research and Industrial Use Cases for 4-Allyl-5-methyl-2-phenyl-oxazole Based on Quantitative Evidence


Moderate MAO-B Inhibitor Scaffold for CNS Lead Optimization

Given its IC50 of 1900 nM against human recombinant MAO-B [1], 4-allyl-5-methyl-2-phenyl-oxazole is best suited as a starting point for developing moderate MAO-B inhibitors, particularly when a balance between activity and synthetic accessibility is desired. Its higher lipophilicity (XLogP 3.5) [2] may also favor blood-brain barrier penetration, a key requirement for CNS-targeted therapeutics.

Versatile Synthetic Intermediate for Diversifying Oxazole-Based Libraries

The allyl group at the 4-position provides a reactive handle for multiple transformations, including hydroboration, epoxidation, and cross-metathesis [3]. This makes 4-allyl-5-methyl-2-phenyl-oxazole an ideal building block for generating diverse oxazole derivatives in medicinal chemistry campaigns, offering greater flexibility than chloromethyl or unsubstituted analogs.

Negative Control in Tyrosinase Inhibition Assays

With a weak IC50 of 520,000 nM against mushroom tyrosinase [4], this compound is unlikely to be a primary hit for melanogenesis-related applications. However, it can serve as a negative control or a baseline comparator in tyrosinase inhibition assays, providing a reference point for evaluating more potent oxazole derivatives.

Intermediate for Patent-Protected Oxazole-Based Therapeutics

Structurally aligned with oxazole derivatives claimed in patents for anticancer (WO-2018122550-A1) and PPAR agonist (US20030055265) [5] applications, 4-allyl-5-methyl-2-phenyl-oxazole is a relevant intermediate for research groups pursuing novel therapeutics in oncology and metabolic diseases, potentially simplifying access to patent-protected chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Allyl-5-methyl-2-phenyl-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.